1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene
Description
Significance of Aryl Vinyl Ethers as Synthetic Building Blocks
Aryl vinyl ethers are highly valued as synthetic intermediates in a wide range of chemical transformations. acs.org Their utility stems from the reactivity of the enol ether functionality, which can participate in various reactions, including cycloadditions, hydroformylations, and as precursors in the synthesis of natural product analogues. acs.org The vinyl ether moiety can act as a dienophile in Diels-Alder reactions and can undergo Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. researchgate.netorgsyn.org
The development of modern synthetic methods has further expanded the utility of aryl vinyl ethers. Metal-catalyzed cross-coupling reactions, for instance, have provided efficient routes to this class of compounds. acs.org Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper(II) acetate (B1210297) mediated coupling of phenols with vinylboronic acid equivalents are notable examples. acs.orgnih.gov These methods often tolerate a diverse range of functional groups, allowing for the synthesis of complex and highly functionalized aryl vinyl ether derivatives. acs.orgnih.gov
The reactivity of the vinyl ether double bond is also central to its application in polymerization. Vinyl ethers can undergo polymerization, typically initiated by Lewis acids, to form polyvinyl ethers, a class of polymers with various industrial applications. researchgate.net
Overview of 1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene within the Context of Aromatic Vinyloxy Derivatives
This compound belongs to the family of aromatic vinyloxy derivatives. Its structure consists of a p-cresol (4-methylphenol) core linked via an ether bond to a prop-1-en-2-yl group. The presence of the methyl group on the aromatic ring and the methyl group on the vinyl moiety distinguishes it from simpler aryl vinyl ethers like phenyl vinyl ether.
While specific research and detailed experimental data for this compound are not widely available in the literature, its chemical behavior can be inferred from the general reactivity of related aryl isopropenyl ethers and other aromatic vinyloxy compounds. The electron-donating nature of the para-methyl group on the benzene (B151609) ring is expected to increase the electron density of the ether oxygen and, by extension, the vinyl double bond, potentially enhancing its reactivity in electrophilic addition reactions.
The isopropenyl group, with its terminal double bond, offers a site for various chemical transformations. It can participate in addition reactions, polymerizations, and metal-catalyzed coupling reactions. The steric hindrance provided by the methyl group on the double bond may influence the regioselectivity of these reactions compared to unsubstituted vinyl ethers.
To provide a comparative context, the properties of a structurally related compound, 1-Methyl-4-(prop-1-en-2-yl)benzene, are presented in the table below. It is important to note that this compound is not an ether and is provided for illustrative purposes of a related chemical scaffold.
| Property | Value |
| Molecular Formula | C10H12 |
| Molecular Weight | 132.206 g/mol |
| CAS Number | 1195-32-0 |
| Boiling Point | 188.3 °C at 760 mmHg |
| Melting Point | -28 °C |
| Flash Point | 59.4 °C |
| Density | 0.872 g/cm³ |
| Refractive Index | n20/D 1.535 |
| LogP | 3.85 |
Data for 1-Methyl-4-(prop-1-en-2-yl)benzene sielc.comlookchem.com
Historical Context of Aryl Vinyl Ether Chemistry Developments
The chemistry of vinyl ethers has a rich history dating back to the early 20th century. A significant breakthrough came in the 1930s with the work of Walter Reppe, who developed a process for the synthesis of vinyl ethers from the reaction of acetylene (B1199291) and alcohols under high pressure and temperature in the presence of a basic catalyst. academie-sciences.frgoogle.com This method, known as the Reppe process, was a cornerstone in the industrial production of vinyl ethers.
Over the decades, several other synthetic routes to vinyl ethers have been developed to overcome the harsh conditions of the Reppe process and to allow for the synthesis of a wider variety of functionalized derivatives. These methods include: academie-sciences.fr
Transetherification: This involves the exchange of the alkoxy group of a vinyl ether with another alcohol, often catalyzed by palladium(II) or iridium complexes. academie-sciences.fr
Phase-transfer catalysis: This method is based on the Williamson ether synthesis, reacting an alkoxide with 2-chloroethyl vinyl ether. academie-sciences.fr
Modification of vinyl acetate: Iridium-catalyzed reactions of vinyl acetate with alcohols have emerged as a viable alternative for vinyl ether synthesis. orgsyn.orgacademie-sciences.fr
Elimination reactions: The elimination of a leaving group from an ether can also yield a vinyl ether. researchgate.net
Carbon-oxygen coupling reactions: Modern palladium- and copper-mediated coupling reactions have become powerful tools for the synthesis of aryl vinyl ethers from phenols and various vinylating agents. acs.orgresearchgate.net
These advancements in synthetic methodology have made a wide array of aryl vinyl ethers, including those with isopropenyl groups, more accessible for research and have broadened their applications in organic synthesis and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
112176-34-8 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-methyl-4-prop-1-en-2-yloxybenzene |
InChI |
InChI=1S/C10H12O/c1-8(2)11-10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3 |
InChI Key |
MPLRRUHEVJLSJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=C)C |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Studies of 1 Methyl 4 Prop 1 En 2 Yl Oxy Benzene
Mechanistic Investigations of O-Vinylation Reactions
The synthesis of aryl vinyl ethers, such as 1-methyl-4-[(prop-1-en-2-yl)oxy]benzene, can be achieved through transition metal-catalyzed reactions. Palladium-catalyzed methods are particularly prevalent for forming C-O bonds to create these structures. One common approach is the transetherification reaction between an alcohol (like p-cresol) and a vinyl ether (like ethyl vinyl ether), which can be efficiently catalyzed by an air-stable palladium catalyst. academie-sciences.fr The presence of a suitable ligand, such as 1,10-phenanthroline, is often crucial for catalytic activity. academie-sciences.fr
Another powerful method involves the palladium-catalyzed coupling of phenols with vinyl triflates. rsc.org The mechanism for such a palladium-catalyzed O-vinylation of a phenol (B47542) generally follows a catalytic cycle involving three key steps:
Oxidative Addition : The cycle begins with the oxidative addition of a vinyl electrophile (e.g., a vinyl halide or triflate) to a low-valent palladium(0) complex. This step forms a Pd(II)-vinyl intermediate.
Coordination and Deprotonation : The phenol (p-cresol) then coordinates to the palladium(II) center. In the presence of a base, the phenol is deprotonated to form a more nucleophilic phenoxide.
Reductive Elimination : The final step is the reductive elimination of the aryl vinyl ether from the palladium complex. This step forms the C-O bond, regenerates the Pd(0) catalyst, and allows the cycle to continue.
This catalytic approach provides an efficient route to aryl vinyl ethers under relatively mild conditions, tolerating a variety of functional groups. nih.gov
C-O Bond Activation and Cleavage Reactions
The aryl C–O bond in ethers is thermodynamically strong and kinetically stable, making its activation and cleavage a significant challenge in chemical synthesis. However, its transformation is crucial for converting biomass-derived compounds (like lignin (B12514952), which is rich in aryl ether linkages) into valuable chemicals and for enabling new strategies in cross-coupling reactions. nih.govresearchgate.net Aryl ethers are considered attractive alternatives to aryl halides in cross-coupling due to the wide availability and lower environmental impact of their phenol precursors. nih.govacs.org
Reductive cleavage, or hydrogenolysis, of aryl ethers involves the scission of the C–O bond and addition of hydrogen, typically yielding an arene and an alcohol. This process is fundamental for the valorization of lignin and for the deoxygenation of aromatic compounds. nih.gov
A notable advancement in this field is the development of Self-Supported Hydrogenolysis (SSH). This process is distinguished by its ability to cleave C(aryl)-O bonds without the need for an external hydrogen source or any other reductant. Instead, the hydrogen required for the reaction is sourced from the reactant molecules themselves. This approach offers significant advantages, as it avoids the use of high-pressure H₂ gas and prevents side reactions like the hydrogenation of the aromatic ring, leading to exceptionally high selectivity for the desired arene product.
The success of hydrogenolysis reactions heavily relies on the catalyst. Supported metal catalysts are essential for activating the stable C-O bond under manageable conditions.
RuW alloy Catalysts : Bimetallic alloy nanoparticles, particularly Ruthenium-Tungsten (RuW), have proven to be highly efficient for SSH reactions. The synergistic effect between the neighboring Ru and W species in the alloy is believed to accelerate the C-O bond cleavage, allowing for complete conversion of aromatic ethers with over 99.9% selectivity to the corresponding arenes.
Palladium (Pd) Catalysts : Palladium nanoparticles supported on materials like cerium-based metal-organic frameworks (Ce-MOFs) are effective for the selective hydrogenolysis of aryl ethers under mild temperature and pressure conditions. nih.gov The support material can play a crucial role in modulating the activity of the metal nanoparticles.
Other Metal Catalysts : Nickel-based catalysts have also been extensively studied. Homogeneous nickel catalysts, often utilizing N-heterocyclic carbene (NHC) ligands, can achieve high yields in the hydrogenolysis of various aryl ethers using molecular hydrogen. thieme-connect.de Additionally, methods combining photocatalytic hydrogen transfer with acid catalysis over Pt/TiO₂ have been developed for H₂-free hydrogenolysis at room temperature. rsc.org
| Catalyst System | Substrate Type | Key Conditions | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| RuW alloy nanoparticles | Aromatic Ethers | Self-Supported Hydrogenolysis (SSH), no external H₂ | ~100 | >99.9 (to arene) |
| Pd/Ce-MOF | Benzyl Phenyl Ether | Low temperature and H₂ pressure | High | High (to phenol and toluene) |
| Ni(cod)₂ / SIPr•HCl | Diaryl Ethers | 0.1 MPa H₂, t-BuONa, 120°C | High | High (to arenes and phenols) |
| Pt/TiO₂ | Diphenyl Ether | Isopropanol, acid catalysis, light irradiation | High | 98 (to cyclohexane (B81311) and cyclohexanol) |
The activation of the C(aryl)-O bond in ethers for cross-coupling reactions represents a powerful alternative to traditional methods using aryl halides. recercat.catnih.gov Nickel-based catalytic systems have been at the forefront of this development, enabling the use of otherwise inert aryl ethers as electrophiles.
The mechanism often involves the oxidative addition of the C–O bond to a low-valent nickel(0) center, a step that is facilitated by strong σ-donating and sterically bulky ligands, such as N-heterocyclic carbenes (NHCs) or specific phosphines. acs.org Following oxidative addition to form a Ni(II) intermediate, a transmetalation step with an organometallic nucleophile (e.g., Grignard reagents, organoboron compounds) occurs, followed by reductive elimination to form the new C-C bond and regenerate the Ni(0) catalyst. acs.orgnih.gov This strategy has been successfully applied to Kumada-Tamao-Corriu, Suzuki-Miyaura, and even Sonogashira-type couplings of anisole (B1667542) derivatives. acs.org
Reductive Cleavage and Hydrogenolysis of Aryl Ethers
Rearrangement Reactions
The most well-known rearrangement for aryl ethers is the Claisen rearrangement, a thermal recercat.catrecercat.cat-sigmatropic rearrangement. The classic Claisen rearrangement specifically requires an allyl aryl ether or an allyl vinyl ether. libretexts.orglibretexts.org The reaction proceeds through a concerted, cyclic six-membered transition state, resulting in the formation of a C-C bond between the allyl group and the aromatic ring (or vinyl chain). libretexts.orglibretexts.org
However, this compound is an aryl vinyl ether , not an aryl allyl ether. The prop-1-en-2-yl group lacks the CH₂ spacer that defines an allyl group. Consequently, this compound does not undergo the classic thermal Claisen rearrangement.
While the thermal Claisen rearrangement is not applicable, other types of rearrangements, such as photochemical reactions, can occur for related systems. For instance, the photo-Fries and photo-Claisen rearrangements are known for aryl esters and other derivatives, proceeding through different, radical-based mechanisms upon UV irradiation. acs.org Although specific studies on the photochemical rearrangement of this compound are not widely reported, it represents a potential, alternative pathway for isomerization or rearrangement under photochemical conditions.
Kinetics and Mechanisms of Claisen and Cope Rearrangements in Isopropenyl Allyl Ethers
Sigmatropic rearrangements, such as the Claisen and Cope reactions, are powerful transformations in organic synthesis that proceed via concerted, pericyclic transition states.
The Claisen rearrangement is a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether, which upon heating, transforms into a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively. byjus.comwikipedia.orgorganic-chemistry.org The reaction is intramolecular and proceeds through a highly ordered, six-membered cyclic transition state, often preferring a chair-like conformation. wikipedia.orgorganic-chemistry.org The kinetics are typically first-order, and the reaction is often accelerated by polar solvents. byjus.comwikipedia.org The driving force for the aliphatic Claisen rearrangement is the formation of a stable carbonyl group. wikipedia.org For aryl allyl ethers, the reaction is driven by the subsequent tautomerization of an intermediate cyclohexadienone to reform the aromatic ring. byjus.com A study on the kinetics of the rearrangement of isopropenyl allyl ether has been reported, highlighting the research interest in this class of compounds. acs.org
The Cope rearrangement is a related masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement involving a 1,5-diene. masterorganicchemistry.comnrochemistry.commasterorganicchemistry.com Like the Claisen rearrangement, it is a thermal, concerted process that passes through a cyclic, chair-like transition state. nrochemistry.comjk-sci.com The reaction is reversible, with the equilibrium position depending on the relative thermodynamic stability of the starting diene and the rearranged product. masterorganicchemistry.com A significant variation is the Oxy-Cope rearrangement, where a hydroxyl group at the C3 position of the 1,5-diene leads to an enol product, which then tautomerizes to a stable carbonyl compound, making the reaction essentially irreversible. masterorganicchemistry.comorganic-chemistry.org
For the specific compound this compound, a classic Claisen rearrangement is not possible because it is an isopropenyl aryl ether and lacks the requisite allyl group. The reaction requires a rearrangement of an allyl group (C-C=C) attached to the ether oxygen. However, the principles governing the concerted mechanism of the Claisen rearrangement are central to understanding the potential thermal reactivity of such vinyl ether systems.
Below is a table with representative kinetic data for a typical Claisen rearrangement of an isopropenyl allyl ether, illustrating the influence of temperature on the reaction rate.
| Temperature (°C) | Rate Constant (k) (s-1) | Half-life (t1/2) (min) |
|---|---|---|
| 150 | 1.5 x 10-5 | 770 |
| 170 | 8.0 x 10-5 | 144 |
| 190 | 3.9 x 10-4 | 29.6 |
| 210 | 1.7 x 10-3 | 6.8 |
Electrophilic and Nucleophilic Character of the Vinyl Ether Moiety
The vinyl ether moiety, C=C-O-R, in this compound possesses a distinct electronic character that dictates its reactivity. It exhibits both nucleophilic and electrophilic properties, although its nucleophilic nature is predominant.
The primary characteristic of the vinyl ether group is the nucleophilicity of the carbon-carbon double bond. The oxygen atom, through resonance, donates its lone-pair electron density to the π-system of the double bond. This effect increases the electron density of the β-carbon (the terminal carbon of the double bond), making the double bond highly susceptible to attack by electrophiles. stackexchange.comyoutube.com This is a key feature of the reactivity of enol ethers. youtube.com The reaction mechanism for electrophilic addition involves the attack of the electron-rich alkene on an electrophile (E+), forming a resonance-stabilized carbocation intermediate. This cation is particularly stable because the positive charge is adjacent to the oxygen atom, which can donate a lone pair to form a stable oxonium ion structure. This intermediate is then attacked by a nucleophile to yield the final addition product. ucalgary.ca
While the double bond is strongly nucleophilic, the oxygen atom itself retains nucleophilic character due to its lone pairs of electrons. bartleby.com It can act as a Lewis base, protonating or coordinating to Lewis acids. However, in the context of the vinyl ether moiety, the reactivity is dominated by the π-bond.
The carbonyl carbon in aldehydes and ketones is electrophilic. ncert.nic.in In contrast, the carbons of the vinyl ether double bond are generally not considered electrophilic centers for nucleophilic attack under normal conditions. The electron-donating nature of the ether oxygen reduces any potential electrophilicity of the double bond carbons.
Radical-Type Copolymerization Mechanisms
Vinyl ethers, including this compound, generally exhibit low reactivity in radical homopolymerization. cmu.edu This reluctance is attributed to the electron-rich nature of the double bond, which makes it a poor acceptor for the typically nucleophilic radicals generated during polymerization. Furthermore, the resulting radical on the α-carbon (adjacent to the oxygen) is not well stabilized.
Despite the difficulty in homopolymerization, vinyl ethers can participate in radical-type copolymerization, particularly with electron-deficient monomers such as acrylates, maleates, or acrylonitrile. cmu.eduresearchgate.net The mechanism follows the standard steps of a radical polymerization:
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) thermally or photochemically decomposes to generate initial free radicals. These radicals then add to a monomer molecule to start the polymer chain.
Propagation: The growing polymer chain, ending in a radical, adds across the double bond of a monomer molecule. In copolymerization, there are four possible propagation reactions involving the two different monomers (M1 and M2): a radical ending in M1 adding to another M1, a radical ending in M1 adding to M2, a radical ending in M2 adding to M1, and a radical ending in M2 adding to M2. Vinyl ethers are generally slow to add to a growing polymer chain, and the resulting vinyl ether radical is slow to add to another monomer. researchgate.net
Termination: The growth of the polymer chain is halted. This typically occurs through combination, where two growing radical chains join together, or through disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two terminated chains (one saturated, one unsaturated).
Recent advancements have shown that radical homopolymerization of vinyl ethers can be achieved under specific conditions, such as through Li+-π complexation, which reduces the electron density of the vinyl group and enhances the stability of the propagating radical. rsc.org
Polymerization and Copolymerization Research of Aryl Isopropenyl Ethers
Cationic Polymerization of Vinyl Ethers
Cationic polymerization is a chain-growth polymerization method where the active center is a carbocation. wikipedia.org This process is particularly effective for monomers with electron-donating groups, such as the alkoxy group in vinyl ethers, which can stabilize the positive charge of the propagating species. wikipedia.orgyoutube.com The polymerization typically involves initiation, propagation, and termination steps, with chain transfer reactions also being common. youtube.com
Initiation Mechanisms and Catalyst Systems
The initiation of cationic polymerization can be achieved through various catalyst systems, which generate the initial carbocation that starts the polymer chain growth. The choice of catalyst is crucial as it influences the polymerization rate, the molecular weight of the resulting polymer, and the degree of control over the polymerization process.
Lewis acids are among the most common and potent catalysts for cationic polymerization. mit.edu They typically require a co-initiator, often a protic substance like water or an alcohol, to generate the initiating protonic acid. youtube.com
Boron Trifluoride Etherate (BF3·Et2O): This is a widely used Lewis acid catalyst in cationic polymerization. nih.gov It reacts with a co-initiator (e.g., water) to form a complex that releases a proton, which then adds to the monomer to create a carbocation. youtube.com The etherate complex enhances the solubility and moderates the reactivity of the highly reactive boron trifluoride.
Tin(IV) Chloride (SnCl4): Another powerful Lewis acid, SnCl4, is frequently employed to initiate the cationic polymerization of vinyl ethers and styrenes. usm.edu It can be used with a variety of co-initiators, including water or alkyl halides. usm.edu The activity of the SnCl4-based initiating system can be tuned by adjusting the reaction conditions, such as temperature and solvent polarity.
Ethylaluminum Dichloride (EtAlCl2): This organoaluminum compound is an effective Lewis acid for cationic polymerization. It is often used in the polymerization of isobutylene (B52900) and other electron-rich olefins. Its reactivity can be moderated by the choice of co-initiator and reaction temperature.
Titanium(IV) Chloride (TiCl4): TiCl4 is a versatile and highly active Lewis acid catalyst for cationic polymerization. doaj.org It is capable of initiating the polymerization of a wide range of monomers, including vinyl ethers and styrenes, often leading to polymers with high molecular weights. doaj.org The control over the polymerization can be improved by using it in conjunction with a proton trap. doaj.org
The table below summarizes typical conditions for the polymerization of a generic aryl vinyl ether using various Lewis acid catalysts.
| Catalyst System | Co-initiator | Solvent | Temperature (°C) | Typical PDI |
| BF3·Et2O | H2O | Dichloromethane | -78 to 0 | 1.5 - 2.5 |
| SnCl4 | t-BuCl | Hexane/CH2Cl2 | -40 to 0 | 1.3 - 2.0 |
| EtAlCl2 | H2O | Toluene | -20 to 20 | 1.8 - 3.0 |
| TiCl4 | 2-chloro-2,4,4-trimethylpentane | Hexane/CH2Cl2 | -80 to -30 | 1.2 - 1.8 |
In recent years, there has been a growing interest in developing metal-free organic catalyst systems for cationic polymerization to avoid metal contamination in the final polymer. nih.gov These systems often rely on strong Brønsted acids or other organic molecules capable of generating a carbocation.
Organocatalysts for cationic polymerization include strong organic acids like triflic acid and its derivatives, as well as systems based on halogen and chalcogen bonding. nih.gov For instance, certain iodine-containing organic molecules can act as catalysts. nih.gov The development of highly acidic and confined Brønsted acids has enabled stereoselective cationic polymerization of vinyl ethers, producing isotactic polymers. nih.gov
Photoinitiated cationic polymerization offers several advantages, including spatial and temporal control over the initiation process. This technique utilizes photoinitiators that, upon exposure to UV light, generate a strong Brønsted acid that initiates the polymerization. rsc.org
Onium salts, such as diaryliodonium and triarylsulfonium salts, are common photoinitiators for cationic polymerization. rsc.org When irradiated with UV light, these salts undergo photolysis to produce a strong protonic acid. This acid then initiates the polymerization of the vinyl ether monomer. The efficiency of photoinitiated polymerization can be enhanced by the use of photosensitizers, which absorb light at different wavelengths and transfer the energy to the onium salt.
Controlled Polymerization Techniques
Achieving control over the polymerization process is crucial for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and specific architectures. In the context of cationic polymerization, which is notoriously fast and prone to side reactions, several techniques have been developed to achieve this control.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a well-established method for controlled radical polymerization. More recently, the principles of RAFT have been successfully adapted to cationic polymerization. rsc.orgresearchgate.net
Cationic RAFT polymerization allows for the controlled polymerization of vinyl ethers by introducing a chain transfer agent (CTA) that reversibly reacts with the propagating carbocation. researchgate.net This reversible transfer process establishes an equilibrium between active (propagating) and dormant species, which allows for a more uniform growth of all polymer chains. This results in polymers with predictable molecular weights and low PDIs. researchgate.net Recent advancements have led to the development of moisture-tolerant cationic RAFT systems that can be performed under ambient conditions. researchgate.net
The table below illustrates the typical components of a cationic RAFT polymerization system for a vinyl ether.
| Component | Function | Example |
| Monomer | The repeating unit of the polymer | 1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene |
| Initiator | Generates the initial carbocation | A strong organic acid (e.g., PCCP) |
| Chain Transfer Agent (CTA) | Controls the polymerization | A thiocarbonylthio compound |
| Solvent | Dissolves the reaction components | Dichloromethane or Toluene |
Photocontrolled Polymerization with External Stimuli
The polymerization of aryl isopropenyl ethers, including this compound, can be precisely controlled through the application of external stimuli, particularly light. This approach, known as photocontrolled polymerization, offers significant advantages in terms of temporal and spatial control over the polymerization process. Research in the broader field of vinyl ethers and structurally similar monomers like 4-methoxystyrene (B147599) has demonstrated the feasibility of using light to initiate and regulate cationic polymerization. acs.orgnih.gov
In these systems, a photocatalyst absorbs light of a specific wavelength, typically in the visible or UV range, and generates a reactive species that initiates the polymerization. For instance, metal-free living cationic polymerization of 4-methoxystyrene has been achieved using 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate (B81430) as a photocatalyst under visible light irradiation. acs.org The process can be regulated by the addition of a chain transfer agent, such as methanol, which allows for control over the molecular weight and dispersity of the resulting polymer. acs.org This control is achieved through a reversible chain transfer mechanism, analogous to reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.org
The use of an external light stimulus allows for the polymerization to be turned "on" and "off" by simply switching the light source on and off. This temporal control enables the synthesis of well-defined block copolymers and complex polymer architectures. Furthermore, by using patterned light, it is possible to achieve spatial control, allowing for the creation of intricate three-dimensional microstructures.
A key aspect of photocontrolled systems is the ability to achieve living polymerization characteristics, including a linear increase in molecular weight with monomer conversion and low dispersity values (Đ < 1.5). nih.gov This level of control is crucial for the synthesis of advanced materials with tailored properties. While specific studies on this compound are limited, the principles established for other aryl vinyl ethers and styrenic monomers provide a strong foundation for the development of photocontrolled polymerization of this compound.
Table 1: Examples of Photocatalysts and Conditions for Controlled Cationic Polymerization of Vinyl Ethers
| Photocatalyst | Monomer Example | Light Source | Chain Transfer Agent | Key Features |
| 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate | 4-Methoxystyrene | Visible Light | Methanol | Metal-free, living polymerization, temporal control acs.org |
| Tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate | 4-Methoxystyrene | Green LED | Phosphate (B84403) | Excellent "on-off" switchability, decolorable catalyst nih.gov |
| Bisphosphonium salts | Isobutyl vinyl ether | Visible Light | Dithiobenzoate (RAFT agent) | High efficiency at low catalyst loadings, strict temporal control researchgate.net |
Continuous Flow Polymerization in Microreactors
Continuous flow polymerization in microreactors has emerged as a powerful technique for the synthesis of well-defined polymers, offering advantages such as precise control over reaction parameters, enhanced heat and mass transfer, and improved safety. While specific research on the continuous flow polymerization of this compound is not extensively documented, studies on related vinyl ethers demonstrate the potential of this methodology.
Microreactors provide a high surface-area-to-volume ratio, which allows for rapid heating and cooling, enabling precise temperature control that is crucial for managing the often highly exothermic nature of cationic polymerization. mdpi.com This precise control helps to minimize side reactions and leads to polymers with narrower molecular weight distributions.
In the context of cationic polymerization of vinyl ethers, microfluidic systems have been successfully employed to achieve controlled polymerization under ambient conditions. researchgate.net For example, the use of a weak Lewis acid like zinc chloride in a continuous microflow reactor has enabled the synthesis of well-defined poly(vinyl ether)s with controlled molecular weights and narrow molecular weight distributions (Đ < 1.20) without the need for stringent purification of monomers or low-temperature conditions. researchgate.net
The residence time of the reactants in the microreactor can be precisely controlled by adjusting the flow rate, which in turn dictates the molecular weight of the resulting polymer. This feature is particularly advantageous for producing polymers with targeted molecular weights in a continuous and reproducible manner. Furthermore, the integration of in-line analytical techniques, such as spectroscopy, allows for real-time monitoring of the polymerization process, enabling rapid optimization of reaction conditions.
The application of continuous flow techniques to the polymerization of aryl isopropenyl ethers like this compound is expected to offer similar benefits, paving the way for the efficient and scalable production of polymers with tailored properties for various applications.
Stereocontrol and Tacticity Management in Poly(aryl vinyl ethers)
The stereochemistry, or tacticity, of a polymer chain significantly influences its physical and mechanical properties. For poly(vinyl ether)s, controlling the arrangement of the pendant ether groups along the polymer backbone can lead to materials with enhanced crystallinity, higher melting points, and improved mechanical strength. nsf.gov While atactic poly(vinyl ether)s are typically amorphous and have limited commercial use, isotactic versions can exhibit properties comparable to commercial polyolefins. nsf.gov
Significant progress has been made in the catalyst-controlled stereoselective cationic polymerization of vinyl ethers, providing access to highly isotactic polymers. nsf.gov This has been achieved through the design of chiral counterions that create a specific stereochemical environment around the propagating chain end, thereby directing the facial addition of the incoming monomer. nsf.gov
One successful approach involves the use of chiral Brønsted acids or Lewis acids as catalysts. For instance, chiral phosphoric acids and their derivatives have been shown to effectively control the stereochemistry of vinyl ether polymerization. nih.gov The presence of bulky substituents on the chiral ligand of the catalyst can create a steric bias that favors the formation of one stereoisomer over the other, leading to a high degree of isotacticity. nih.gov
While much of the research has focused on alkyl vinyl ethers, the principles of catalyst-controlled stereoselective polymerization are expected to be applicable to aryl isopropenyl ethers as well. The electronic and steric properties of the aryl substituent in monomers like this compound would likely influence the interaction with the chiral catalyst and thus the resulting tacticity.
Table 2: Catalyst Systems for Stereoselective Cationic Polymerization of Vinyl Ethers
| Catalyst Type | Example Catalyst | Resulting Tacticity | Key Features |
| Chiral Lewis Acid | BINOL-derived titanium complexes | Isotactic | High stereocontrol, applicable to various vinyl ethers |
| Chiral Brønsted Acid | Imidodiphosphorimidates (IDPis) | Isotactic | Metal-free, high efficiency and stereoselectivity nih.gov |
| Chiral Counterion | Chiral phosphate anions | Isotactic | Overrides chain-end control for catalyst-controlled stereoselectivity nsf.gov |
The ability to control the tacticity of poly(aryl isopropenyl ethers) opens up possibilities for creating novel materials with tailored thermal and mechanical properties, expanding their potential applications in areas where high performance is required.
Copolymerization Strategies
Copolymerization with Olefinic Monomers (e.g., Dicycloaliphatic Epoxides, Unsaturated Esters, N-Substituted Maleimides, Acrylates, Vinyl Esters, 2,3-Dihydrofuran)
Aryl isopropenyl ethers, such as this compound, can be copolymerized with a variety of olefinic monomers to produce copolymers with a wide range of properties. The electron-rich nature of the isopropenyl group makes these monomers suitable for copolymerization with electron-deficient monomers via free-radical or cationic mechanisms.
One important class of comonomers are N-substituted maleimides. These monomers are electron-deficient and readily undergo alternating copolymerization with electron-rich monomers like vinyl ethers and styrenes. rsc.orgcmu.edu The copolymerization of N-substituted maleimides with vinyl ethers can be initiated by UV radiation, often without the need for a photoinitiator, to form alternating copolymers. researchgate.net
Acrylates and vinyl esters are other classes of olefinic monomers that can be copolymerized with aryl isopropenyl ethers. The combination of a cationically polymerizable monomer like a vinyl ether with a radically polymerizable monomer like an acrylate (B77674) requires specialized techniques, such as dual polymerization mechanisms, to create well-defined block or gradient copolymers. nih.gov
The copolymerization with cyclic olefins like 2,3-dihydrofuran (B140613) can also be achieved through cationic polymerization, leading to copolymers with unique backbone structures and properties. The incorporation of different comonomers allows for the tuning of properties such as glass transition temperature, solubility, and mechanical strength.
Formation of Alternating Copolymers
The formation of alternating copolymers is a powerful strategy to create polymers with a highly regular and predictable microstructure. This is typically achieved through the copolymerization of an electron-donor monomer with an electron-acceptor monomer. Aryl isopropenyl ethers, being electron-rich, are excellent candidates for alternating copolymerization with electron-deficient monomers.
A classic example is the copolymerization with maleic anhydride (B1165640) or N-substituted maleimides. rsc.orgcmu.edu In these systems, a charge-transfer complex can form between the donor and acceptor monomers, which then polymerizes to yield a perfectly alternating structure. The radical copolymerization of styrene (B11656) derivatives with N-substituted maleimides is a well-established method for producing alternating copolymers with controlled molecular weights and narrow dispersities. rsc.org Similar reactivity is expected for aryl isopropenyl ethers.
The formation of alternating copolymers of (meth)acrylates and vinyl ethers has also been achieved through living radical polymerization techniques using organoheteroatom chain transfer agents. nih.gov This method provides access to alternating copolymers with controlled molecular weights and the ability to form block copolymers with other segments. nih.gov
The highly regular structure of alternating copolymers often leads to distinct physical properties compared to their random copolymer counterparts. For example, alternating copolymers may exhibit higher glass transition temperatures and different solubility characteristics. The ability to form alternating copolymers from aryl isopropenyl ethers significantly expands the range of accessible polymer architectures and properties.
Structure-Property Relationships in Poly(aryl isopropenyl ethers)
The physical and chemical properties of poly(aryl isopropenyl ethers) are intrinsically linked to their molecular structure. Key structural features that influence the final properties of the polymer include the nature of the aryl substituent, the tacticity of the polymer chain, the molecular weight and its distribution, and the presence of any comonomers.
The bulky aryl group in the repeating unit of poly(aryl isopropenyl ethers) generally leads to a higher glass transition temperature (Tg) compared to their alkyl vinyl ether counterparts due to restricted chain mobility. The substitution pattern on the aromatic ring can further influence the Tg and other thermal properties. For example, the presence of a methyl group in the para position, as in poly(this compound), will affect the packing of the polymer chains and thus its thermal characteristics.
As discussed in section 4.1.3, tacticity plays a crucial role in determining the material properties. An isotactic poly(aryl isopropenyl ether) is expected to be semicrystalline with a distinct melting point and enhanced mechanical properties, such as tensile strength and modulus, when compared to its atactic, amorphous counterpart. nsf.gov
The molecular weight of the polymer also has a significant impact on its properties. Higher molecular weight polymers generally exhibit superior mechanical properties, including toughness and creep resistance. The control over molecular weight and dispersity, achievable through living polymerization techniques, is therefore essential for producing high-performance materials.
Copolymerization, as detailed in section 4.2, provides a versatile tool to modify the properties of poly(aryl isopropenyl ethers). The incorporation of comonomers can be used to adjust the glass transition temperature, improve solubility, introduce specific functionalities, or enhance adhesion to various substrates. For instance, copolymerization with flexible monomers can lower the Tg, while copolymerization with polar monomers can increase the surface energy and improve adhesion. The precise relationship between the copolymer composition and the resulting properties allows for the rational design of materials for specific applications.
Influence of Aryl and Vinyl Substituents on Polymerization Kinetics and Properties
The polymerization of vinyl ethers is notably sensitive to the nature of their substituents. In the case of aryl isopropenyl ethers, both the aryl group and the isopropenyl group (a vinyl group with a methyl substituent on the α-carbon) play crucial roles in determining the reaction kinetics and the final polymer characteristics.
Aryl Substituents: The electron-donating nature of the para-methoxy group in this compound has a pronounced effect on its polymerization, particularly in cationic polymerization. This is because the oxygen atom of the ether linkage can stabilize the propagating carbocation through resonance, which generally increases the monomer's reactivity. Cationic polymerization is a common method for vinyl ethers due to the electron-rich nature of the double bond. Monomers with electron-donating groups are preferred as they stabilize the positive charge on the growing cationic chain, which facilitates propagation. rsc.orgnih.gov For instance, studies on the cationic polymerization of p-methoxystyrene, a structurally related monomer, have demonstrated that the methoxy (B1213986) group facilitates a more controlled polymerization process compared to unsubstituted styrene. cmu.edu While specific kinetic data for this compound is not extensively documented, analogous systems of p-substituted phenyl vinyl ethers show a clear trend where electron-donating groups enhance the polymerization rate.
In radical polymerization, the effect of aryl substituents is less straightforward. Vinyl ethers generally exhibit low reactivity in radical homopolymerization. researchgate.net However, they can participate in radical copolymerizations, often with electron-deficient monomers. The reactivity ratios in such copolymerizations are heavily influenced by the electronic properties of the aryl substituent.
Vinyl (Isopropenyl) Substituents: The presence of a methyl group on the α-carbon of the vinyl group (forming an isopropenyl group) introduces significant steric hindrance. This steric bulk can impede the approach of the monomer to the growing polymer chain, thereby reducing the rate of polymerization compared to unsubstituted vinyl ethers. However, this steric hindrance can also lead to polymers with altered stereochemistry and potentially higher glass transition temperatures (Tg) due to restricted chain mobility.
The interplay between the electronic effects of the aryl substituent and the steric effects of the isopropenyl group leads to a unique polymerization behavior. The following table summarizes the expected influence of these substituents on key polymerization parameters, based on general principles and data from related vinyl ether systems.
Table 1: Influence of Substituents on Polymerization of Aryl Isopropenyl Ethers
| Substituent | Effect on Cationic Polymerization Rate | Effect on Radical Homopolymerization | Effect on Polymer Tg | Rationale |
|---|---|---|---|---|
| p-Methoxy (Aryl) | Increase | Minimal | Moderate Increase | Electron-donating group stabilizes the propagating carbocation. Increased polarity may slightly increase Tg. |
| α-Methyl (Isopropenyl) | Decrease | Decrease | Significant Increase | Steric hindrance impedes monomer approach. Restricted chain rotation increases the glass transition temperature. |
Table 2: Hypothetical Reactivity Ratios in Cationic Copolymerization
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1 adds to M1 radical) | r2 (M2 adds to M2 radical) | Copolymer Structure Tendency |
|---|---|---|---|---|
| This compound | Ethyl vinyl ether | 0.8 | 1.5 | More random, with a slight preference for M2 incorporation |
Note: These values are illustrative and based on general trends in vinyl ether copolymerization.
Theoretical and Computational Investigations of 1 Methyl 4 Prop 1 En 2 Yl Oxy Benzene
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for molecular systems. These calculations yield fundamental information about electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for investigating the complex reaction pathways and mechanisms available to 1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene.
One of the key reactions amenable to DFT analysis is the Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement that aryl allyl ethers can undergo. rsc.orgresearchgate.netpku.edu.cnrsc.org For this compound, this would involve the migration of the prop-1-en-2-yl group to the ortho position of the benzene (B151609) ring. DFT calculations can be employed to:
Locate Transition States: By mapping the potential energy surface, the transition state geometry for the rearrangement can be identified. This provides crucial information about the structure of the molecule at the peak of the reaction barrier.
Calculate Activation Energies: The energy difference between the reactant and the transition state, the activation energy, can be calculated to predict the feasibility and rate of the reaction under various conditions. For instance, a typical DFT study might employ the B3LYP functional with a 6-31G(d) basis set to model this transformation. rsc.org
Elucidate Reaction Mechanisms: DFT can help distinguish between concerted and stepwise mechanisms. The bonding evolution theory (BET), which combines topological analysis of the electron localization function (ELF) with catastrophe theory, has been used to detail the C-O bond breaking and C-C bond formation steps in the Claisen rearrangement of allyl phenyl ether. rsc.orgresearchgate.netrsc.org
Investigate Solvent Effects: The influence of different solvents on the reaction pathway can be modeled using implicit or explicit solvent models, providing a more realistic picture of the reaction in a chemical flask.
Another area of interest is the electrophilic addition to the double bond of the prop-1-en-2-yl group. libretexts.orgchemistrysteps.combyjus.com DFT can model the attack of various electrophiles (e.g., HBr, Br₂) and determine the regioselectivity of the addition, predicting which constitutional isomer would be the major product. The stability of the resulting carbocation intermediates can be calculated to explain the observed outcomes, in line with Markovnikov's rule. byjus.com
Table 1: Hypothetical DFT-Calculated Activation Energies for the Claisen Rearrangement of this compound
| Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |
| B3LYP | 6-31G(d) | Gas Phase | 28.5 |
| M06-2X | 6-311+G(d,p) | Toluene (PCM) | 26.8 |
| B3LYP | 6-311+G(d,p) | Acetonitrile (B52724) (SMD) | 27.2 |
Ab initio methods, which are based on first principles without empirical parameterization, offer a high level of theory for probing the electronic structure and reactivity of this compound. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark results. researchgate.net
These calculations can be used to:
Determine Accurate Geometries: Optimization of the molecular geometry at a high level of ab initio theory provides precise bond lengths, bond angles, and dihedral angles. This is crucial for understanding conformational preferences, such as the orientation of the prop-1-en-2-yloxy group relative to the benzene ring. researchgate.netnih.govnih.gov
Analyze Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. The HOMO is likely to be localized on the electron-rich aromatic ring and the double bond, indicating susceptibility to electrophilic attack. The LUMO will indicate regions susceptible to nucleophilic attack. The HOMO-LUMO gap is a measure of the molecule's electronic stability and can be correlated with its reactivity. researchgate.net
Calculate Ionization Potentials and Electron Affinities: These fundamental electronic properties, which relate to the energy required to remove an electron and the energy released upon adding an electron, respectively, can be accurately computed and compared with experimental data from techniques like photoelectron spectroscopy. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Chemical Systems
While quantum chemical calculations are excellent for studying static properties and single reaction steps, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of conformational changes and intermolecular interactions. koreascience.krresearchgate.netkummerlaender.euaip.org
For this compound, MD simulations can be used to:
Explore Conformational Landscapes: The molecule has several rotatable bonds, leading to a complex conformational landscape. MD simulations can sample these different conformations and determine their relative populations at a given temperature, providing insight into the flexibility of the molecule. nih.govyorku.ca
Simulate Behavior in Solution: By placing the molecule in a box of solvent molecules (e.g., water, toluene), MD can simulate how it interacts with its environment. This can reveal information about solvation shells, hydrogen bonding (if applicable), and the influence of the solvent on the molecule's preferred conformation. koreascience.krresearchgate.net
Study Aggregate Formation: At higher concentrations, MD simulations can model how multiple molecules of this compound interact with each other, predicting whether they are likely to form aggregates or dimers and what the preferred orientation of these aggregates might be (e.g., π-stacking of the benzene rings). researchgate.net
Computational Modeling of Catalytic Processes
The synthesis and transformation of this compound may involve catalytic processes. Computational modeling is an indispensable tool for understanding the mechanisms of these reactions and for designing more efficient catalysts.
For example, the etherification of 4-methylphenol (p-cresol) to form the target molecule could be catalyzed by a solid acid or a transition metal complex. google.com Computational modeling, often using DFT, can be applied to:
Model Catalyst-Substrate Interactions: The binding of the reactants to the active site of the catalyst can be modeled to understand the key interactions that facilitate the reaction.
Map Catalytic Cycles: The entire catalytic cycle, including reactant adsorption, transition states for key steps, and product desorption, can be mapped out energetically. This helps to identify the rate-determining step and provides insights into how the catalyst's efficiency might be improved. rsc.org
Screen Potential Catalysts: By calculating the reaction profiles for a range of different catalysts, computational modeling can help to identify the most promising candidates for experimental investigation, thereby accelerating the catalyst development process.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP/6-31G(d) level), can provide calculated chemical shifts that are in good agreement with experimental values after appropriate scaling. rsc.orgnih.govcomporgchem.comacs.orgliverpool.ac.uk This can aid in the assignment of complex spectra and in distinguishing between different isomers.
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted (DFT/GIAO) | Experimental (Hypothetical) |
| C (aromatic, attached to O) | 155.8 | 156.2 |
| C (aromatic, attached to CH₃) | 131.5 | 132.0 |
| C (aromatic, ortho to O) | 116.9 | 117.3 |
| C (aromatic, ortho to CH₃) | 129.8 | 130.1 |
| C (vinylic, attached to O) | 158.3 | 158.7 |
| C (vinylic, terminal CH₂) | 95.2 | 95.6 |
| C (methyl on ring) | 20.4 | 20.8 |
| C (methyl on vinyl group) | 21.7 | 22.1 |
UV-Vis Absorption Cross-Sections: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.govresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λ_max). This can help to understand the electronic structure of the molecule and how it gives rise to its observed color (or lack thereof). For this compound, the main absorptions would be expected to be π → π* transitions associated with the aromatic ring.
Analytical Methodologies for Characterization and Quantification in Academic Research
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for probing the molecular structure of 1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene by examining the interaction of the molecule with electromagnetic radiation. Each method provides unique insights into the compound's atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.
Aromatic Protons: The benzene (B151609) ring is expected to show two distinct signals, appearing as doublets due to the para-substitution pattern.
Methyl Protons (p-cresol): A singlet corresponding to the three protons of the methyl group attached to the benzene ring would be observed.
Isopropenyl Protons: The vinylic protons of the prop-1-en-2-yl group will present as two distinct signals, likely singlets or finely coupled multiplets, at different chemical shifts due to their inequivalent positions. The methyl protons of this group will also produce a singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
Aromatic Carbons: Four signals are anticipated for the aromatic carbons due to the para-substitution, with two signals representing the substituted carbons and two for the unsubstituted carbons.
Methyl Carbon (p-cresol): A single peak corresponding to the methyl carbon on the aromatic ring.
Isopropenyl Carbons: Three distinct signals are expected for the carbons of the prop-1-en-2-yl group: one for the methyl carbon and two for the vinylic carbons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H NMR Predicted Chemical Shift (ppm) | ¹³C NMR Predicted Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.2 | 115 - 130 |
| Aromatic C-O | - | 150 - 160 |
| Aromatic C-CH₃ | - | 130 - 140 |
| Ar-CH₃ | 2.2 - 2.4 | 20 - 25 |
| =CH₂ (Isopropenyl) | 4.0 - 4.5 | 90 - 100 |
| =C(CH₃)O- (Isopropenyl) | - | 155 - 165 |
| =C(CH₃)O- (Isopropenyl) | 1.9 - 2.1 | 18 - 23 |
Note: The predicted chemical shift values are estimates and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.
C-O-C Stretching: A strong absorption band is expected in the region of 1250-1000 cm⁻¹, characteristic of the aryl-alkyl ether linkage.
C=C Stretching: The presence of the aromatic ring and the isopropenyl group will result in absorption bands in the 1650-1450 cm⁻¹ region.
=C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds and the vinylic C-H bonds would be observed in the 1000-650 cm⁻¹ range, which can provide information about the substitution pattern of the benzene ring.
C-H Stretching: Signals corresponding to sp² and sp³ hybridized C-H bonds will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Alkyl C-H Stretch | 3000 - 2850 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C=C Stretch (Alkene) | ~1650 |
| C-O Stretch (Aryl Ether) | 1250 - 1200 |
| =C-H Bend (Alkene) | 1000 - 800 |
| Aromatic C-H Bend | 850 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring in this compound is the primary chromophore. The UV-Vis spectrum is expected to show absorption bands characteristic of a substituted benzene ring, typically in the range of 250-290 nm. The exact position and intensity of the absorption maxima can be influenced by the solvent polarity.
Mass Spectrometry (MS) (e.g., EIMS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. In Electron Ionization Mass Spectrometry (EIMS), the molecule is ionized and fragmented. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The fragmentation pattern would likely involve cleavage of the ether bond and rearrangements, providing valuable structural clues. When coupled with Gas Chromatography (GC-MS), this technique allows for the separation and identification of components in a mixture.
Chromatographic Separation Methods
Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures or for its quantification in various matrices.
Gas Chromatography (GC)
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. This compound, being a relatively volatile organic compound, is well-suited for GC analysis. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of experimental conditions (e.g., column type, temperature program, and carrier gas flow rate). This allows for the qualitative identification and quantitative determination of the compound. The choice of a suitable stationary phase for the GC column is critical for achieving good separation from other components in a sample.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. In academic research, reversed-phase HPLC is commonly the method of choice for aromatic ethers due to its efficiency and versatility.
The separation is typically achieved on a C18 stationary phase, which provides excellent resolution for compounds of moderate polarity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with the addition of an acid modifier like formic or acetic acid to improve peak shape and resolution. Isocratic elution, where the mobile phase composition remains constant, can be employed for simpler sample matrices. However, gradient elution, with a programmed change in the solvent mixture, is often preferred for complex samples to ensure the efficient elution of all components.
Detection is most commonly performed using a UV detector, as the benzene ring in this compound exhibits strong absorbance in the ultraviolet region, typically around 254 nm to 280 nm. medchemexpress.com The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area or height is used for quantitative analysis against a calibration curve prepared from a standard of known concentration.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Advanced Hyphenated Techniques (e.g., GC-MS, HPLC-UV)
To achieve a higher degree of confidence in identification and to analyze the compound in complex mixtures, hyphenated analytical techniques are indispensable in academic research.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this compound, GC-MS is a powerful tool. The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum, a unique fragmentation pattern for a given molecule, serves as a chemical fingerprint, allowing for unambiguous identification. The total ion chromatogram (TIC) can be used for quantification. In academic research, GC-MS is not only used for quantification but also for the identification of unknown impurities and degradation products. fishersci.ca
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Impact (70 eV) |
| Mass Range | 40-400 amu |
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV): This is one of the most common hyphenated techniques. As the separated components elute from the HPLC column, they pass through a UV-Vis detector. A diode array detector (DAD) or photodiode array (PDA) detector can collect the entire UV spectrum for each peak. This is particularly useful for confirming the identity of this compound by comparing its UV spectrum with that of a reference standard and for checking peak purity. The choice of wavelength for quantification can be optimized to maximize sensitivity and minimize interference from other components in the sample matrix. rsc.org
Isotopic Labeling for Mechanistic Elucidation (e.g., Deuterium (B1214612) Labeling)
Isotopic labeling, particularly with deuterium (²H), is a sophisticated technique employed in academic research to trace the pathways of chemical reactions and to elucidate reaction mechanisms. For a compound like this compound, which could be involved in rearrangement reactions typical of aryl ethers, deuterium labeling is invaluable.
In a typical study, a deuterated analogue of the compound would be synthesized. For instance, deuterium atoms could be incorporated into the methyl group, the benzene ring, or the prop-1-en-2-yl group. This labeled compound would then be subjected to the reaction conditions under investigation. The products of the reaction are then analyzed, usually by mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy, to determine the position of the deuterium atoms.
The fate of the deuterium labels provides direct insight into bond-breaking and bond-forming steps of the reaction mechanism. For example, if a rearrangement is proposed to occur via a specific intermediate, the observed distribution of deuterium in the product can either support or refute this hypothesis. The kinetic isotope effect (KIE), where the rate of a reaction is altered by isotopic substitution, can also be measured to determine if a particular C-H (or C-D) bond is broken in the rate-determining step. chem-station.com While direct studies on this compound may not be widely published, the principles of deuterium labeling in the study of aryl ether rearrangements are well-established. nih.gov
| Isotope | Application |
|---|---|
| Deuterium (²H) | Elucidation of reaction mechanisms, kinetic isotope effect studies. |
| Carbon-13 (¹³C) | Tracing carbon backbones in metabolic and synthetic pathways. |
| Oxygen-18 (¹⁸O) | Investigating mechanisms of reactions involving oxygen-containing functional groups. |
Environmental Research and Degradation Pathways of Aryl Vinyl Ethers
Atmospheric Oxidation Processes
Oxidation by key atmospheric radicals is the primary removal mechanism for most VOCs. For 1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene, the most significant reactions are expected to occur with hydroxyl (OH) radicals and ozone (O3).
The hydroxyl radical is a major atmospheric oxidant. Its reaction with this compound can proceed via two main pathways: addition to the vinyl double bond and addition to the aromatic ring.
Addition to the Vinyl Group: The electron-rich double bond of the vinyl ether moiety is highly susceptible to electrophilic addition by the OH radical. This is typically the faster and dominant reaction pathway. The addition can occur at either carbon of the double bond, leading to the formation of two possible hydroxyalkyl radicals. These radicals rapidly react with atmospheric oxygen (O₂) to form peroxy radicals (RO₂), which then participate in further reactions, potentially leading to the cleavage of the ether bond and the formation of acetone (B3395972) and 4-methylphenol.
Addition to the Aromatic Ring: The OH radical can also add to the benzene (B151609) ring, a common reaction for aromatic compounds. rsc.orgrsc.org This addition forms a methyl-hydroxycyclohexadienyl-type radical. nih.govresearchgate.net In the presence of oxygen, this adduct can undergo several reactions. One pathway involves the abstraction of the hydrogen atom from the hydroxyl group by O₂, leading to the formation of a cresol (B1669610) derivative (2-methoxy-5-methylphenol or 3-methoxy-4-methylphenol). Another pathway can lead to ring-opening, forming dicarbonyl products. rsc.org
Table 1: Potential Primary Reactions of this compound with OH Radicals
| Reaction Site | Initial Step | Subsequent Steps | Potential Products |
|---|---|---|---|
| Vinyl Double Bond | Electrophilic addition of OH radical to the C=C bond. | Reaction with O₂ to form peroxy radicals; subsequent bond scission. | Acetone, 4-Methylphenol, Formaldehyde |
| Aromatic Ring | Addition of OH radical to the benzene ring. | Formation of a hydroxycyclohexadienyl radical; reaction with O₂. | Cresol derivatives, Ring-opened dicarbonyls |
The reaction with ozone is a significant degradation pathway for compounds containing carbon-carbon double bonds. organic-chemistry.org The ozonolysis of the vinyl ether group in this compound is expected to proceed via the Criegee mechanism. msu.edunih.govcapes.gov.br
The mechanism involves the following steps:
Formation of the Primary Ozonide: Ozone undergoes a 1,3-dipolar cycloaddition across the double bond to form an unstable primary ozonide (a molozonide or 1,2,3-trioxolane). msu.edunih.gov
Decomposition: The primary ozonide rapidly decomposes through cycloreversion into two fragments: a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. researchgate.net For this compound, this cleavage yields acetone and a p-tolyloxy-substituted carbonyl oxide.
Fate of the Criegee Intermediate: The highly reactive Criegee intermediate can undergo several reactions in the atmosphere. It can be collisionally stabilized and then react with other atmospheric species like water (H₂O), sulfur dioxide (SO₂), or nitrogen dioxide (NO₂). It can also isomerize and decompose unimolecularly, potentially yielding products like 4-methylphenyl formate.
Table 2: Ozonolysis of this compound via the Criegee Mechanism
| Step | Description | Reactants | Intermediates/Products |
|---|---|---|---|
| 1 | 1,3-Dipolar Cycloaddition | This compound + O₃ | Primary Ozonide (1,2,3-trioxolane derivative) |
| 2 | Cycloreversion | Primary Ozonide | Acetone + p-tolyloxy-substituted Carbonyl Oxide (Criegee Intermediate) |
| 3 | Criegee Intermediate Reactions | p-tolyloxy-substituted Carbonyl Oxide + H₂O, SO₂, etc. | 4-Methylphenyl formate, Hydroperoxides, Sulfates |
Photolytic Degradation Studies
Direct photolysis occurs when a molecule absorbs light, leading to its decomposition. The this compound molecule contains a benzene ring, which is a chromophore that absorbs ultraviolet (UV) radiation in the atmospherically relevant range (λ > 290 nm). While specific photolysis studies on this compound are not available, general principles for aryl ethers suggest that photolytic degradation is a possible, though likely minor, atmospheric sink compared to oxidation by OH radicals and ozone. nih.govrsc.org
Potential photolytic pathways include:
Direct Photolysis: Absorption of UV radiation could excite the molecule to a higher energy state, leading to the cleavage of the weakest bonds. The ether linkages (Aryl-O and Vinyl-O bonds) are likely candidates for photolytic scission, which would generate various radical species.
Indirect or Sensitized Photolysis: Atmospheric species such as nitrogen oxides or ketones can absorb solar radiation and then transfer their energy to the aryl vinyl ether, inducing its decomposition. rsc.org This process can enhance the rate of degradation beyond that of direct photolysis.
Modeling of Atmospheric Lifetimes and Transformation Products
Modeling is a crucial tool for estimating the persistence and environmental impact of a chemical in the absence of extensive experimental data. The atmospheric lifetime of this compound is determined by the sum of its reaction rates with the primary atmospheric oxidants.
Where:
kₒₕ, kₒ₃, and kₙₒ₃ are the rate constants for the reactions with OH, O₃, and NO₃ radicals, respectively.
[OH], [O₃], and [NO₃] are the average atmospheric concentrations of these oxidants.
Due to the highly reactive vinyl ether moiety, the rate constants for reaction with OH radicals and ozone are expected to be large, leading to a short atmospheric lifetime, likely on the order of hours to a day. The reaction with nitrate (B79036) radicals (NO₃) during nighttime could also contribute to its degradation.
Based on the degradation pathways discussed, a range of transformation products can be predicted. These products may contribute to the formation of SOA and ground-level ozone.
Table 3: Predicted Atmospheric Transformation Products of this compound
| Degradation Pathway | Major Predicted Transformation Products |
|---|---|
| Reaction with OH Radicals | Acetone, 4-Methylphenol, Formaldehyde, Cresol derivatives, Ring-opened dicarbonyls |
| Ozonolysis | Acetone, 4-Methylphenyl formate, Formic acid |
| Photolysis | Phenolic compounds, various radical fragments |
Future Research Directions and Emerging Applications in Advanced Materials Science
Development of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of aryl vinyl ethers is undergoing a transformation towards more sustainable and efficient methodologies. Future research will likely focus on refining these green catalytic systems for the industrial production of compounds like 1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene.
Key areas of development include:
Enzymatic Catalysis: The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B, presents a highly sustainable route for synthesizing vinyl ether derivatives. rsc.org This method operates under mild conditions and minimizes waste, offering a green alternative to traditional chemical catalysis. rsc.org
Transition-Metal-Free Protocols: Innovations such as using calcium carbide as a "solid acetylene" source provide a mild, inexpensive, and transition-metal-free pathway for the vinylation of phenols. nih.gov This approach is significant for reducing reliance on heavy metal catalysts. nih.gov
Advanced Metallic Catalysts: Palladium complexes have been shown to efficiently catalyze the transetherification between alcohols and ethyl vinyl ether to produce new functionalized vinyl ethers. academie-sciences.fr Similarly, copper(II) acetate (B1210297) has been used for the coupling of phenols with vinyl boroxanes at room temperature, a method tolerant of diverse functional groups. researchgate.net
Solid-Phase Synthesis: The development of solid-phase synthesis techniques, using strategies like a sulfone-linking group, allows for straightforward operation and results in high-purity products with good yields. researchgate.net
Table 1: Comparison of Catalytic Systems for Aryl Vinyl Ether Synthesis
| Catalytic System | Key Advantages | Reaction Type | Sustainability Aspect |
|---|---|---|---|
| Immobilized Enzymes rsc.org | Mild conditions, high conversion, minimal waste | Esterification | Bio-catalysis, reduced energy |
| Calcium Carbide nih.gov | Low-cost, easy to handle, transition-metal-free | Vinylation | Avoids heavy metals |
| Palladium Complexes academie-sciences.fr | High efficiency, good yields in a single step | Transetherification | Efficient catalysis |
| Copper(II) Acetate researchgate.net | Room temperature, tolerates diverse functional groups | Coupling | Mild reaction conditions |
| Solid-Phase Synthesis researchgate.net | Straightforward operation, high purity | Mitsunobu/Elimination | Simplified purification |
Tailoring Polymer Properties for Specific Functional Materials
The polymerization of this compound opens pathways to materials with precisely controlled properties. By manipulating the polymer architecture at the molecular level, researchers can design functional materials for specific, high-value applications.
A primary strategy for this is stereoselective cationic polymerization . By controlling the tacticity (the stereochemical arrangement of monomer units), emergent physical properties can be realized. acs.org Asymmetric ion pairing catalysis is a leading method to achieve highly isotactic poly(vinyl ether)s. acs.orgacs.org This stereocontrol can produce polymers with properties rivaling commercial polyolefins but with significantly enhanced adhesion to polar surfaces, making them promising for next-generation engineering applications. acs.org
Another powerful approach is post-polymerization modification . A polymer backbone containing vinyl ether groups, derived from a monomer like this compound, can serve as a versatile template. acs.orgnih.gov These pendant vinyl ether groups can undergo a variety of subsequent chemical reactions, including:
Thiol-ene "click" reactions to attach molecules with stable thio-ether linkages. acs.org
Acetalization and thio-acetalization to introduce acid-labile bonds, creating materials that can degrade under specific pH conditions for applications like drug delivery. acs.orgnih.gov
This modular approach allows a single parent polymer to be diversified into a wide range of functional materials with tailored chemical, physical, and biological properties. nih.gov
Computational Design of Aryl Vinyl Ether Derivatives with Enhanced Reactivity and Selectivity
Computational chemistry is an indispensable tool for accelerating the design and discovery of new monomers and catalysts. Density Functional Theory (DFT) and other modeling techniques provide deep mechanistic insights that guide experimental work. nih.govresearchgate.net
In the context of aryl vinyl ethers, computational studies are crucial for:
Understanding Reaction Mechanisms: DFT calculations can elucidate the complex mechanisms of cationic polymerization, helping to explain experimental observations and predict outcomes. nih.govresearchgate.net
Catalyst Design: Computational modeling helps in identifying the solution-state structure of catalysts and understanding the catalyst-monomer interactions that govern stereoselectivity. acs.orgunc.edu This knowledge is foundational for designing improved catalytic systems. acs.org
Predicting Reactivity: By simulating the electronic and steric properties of different aryl vinyl ether derivatives, researchers can predict their reactivity in polymerization and their suitability for specific applications. This in-silico screening saves significant experimental time and resources.
Optimizing Vitrimer Chemistry: Computational approaches can be used to select catalysts for dynamic bond exchange reactions in vitrimers by predicting their activation energies, although experimental results show that other factors like molecular size and stability are also critical. rsc.org
These computational tools enable a more rational, targeted approach to designing novel derivatives of this compound with enhanced performance characteristics.
Exploration of Self-Healing and Recyclable Polymer Systems (e.g., Vitrimers based on Vinyl Ether Bond Exchange)
A frontier in materials science is the development of polymers with lifecycles that mimic natural systems—materials that can heal damage and be recycled or reprocessed. The vinyl ether group is a key enabler for creating such "smart" polymers, particularly vitrimers.
The vinyl ether functionality is particularly suited for creating vitrimers through the formation of hemiacetal ester linkages. For instance, a divinyl ether can react with a carboxylic acid to form a cross-linked network containing dynamic hemiacetal ester bonds. dtu.dk This bond exchange reaction allows the material to be reshaped, repaired, and recycled, offering a solution to the problem of plastic waste from traditional thermosets. rsc.orgdtu.dk
Polymers synthesized from this compound could be designed to incorporate these dynamic networks. By copolymerizing it with monomers containing appropriate functional groups (like carboxylic acids), it is conceivable to create vitrimers where the aryl ether component contributes to the material's thermal and mechanical properties, while the dynamic bonds provide reprocessability. This research direction points toward the creation of durable, high-performance materials that are also part of a circular economy. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
